molecular formula C20H26N4O2 B6907814 N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B6907814
M. Wt: 354.4 g/mol
InChI Key: NIRBDBKGSXQWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is a complex organic compound with a unique structure that combines a pyrazole ring with a pyrrolidinone moiety

Properties

IUPAC Name

N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-8-5-6-9-15(14)24-17(12-16(22-24)20(2,3)4)21-18(25)13-23-11-7-10-19(23)26/h5-6,8-9,12H,7,10-11,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRBDBKGSXQWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C(C)(C)C)NC(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methylphenyl groups. The final step involves the formation of the acetamide linkage with the pyrrolidinone ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-tert-butyl-2-(2-methylphenyl)pyrazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
  • This compound

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.